molecular formula C20H20N2O2S B2955518 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-13-6

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No. B2955518
CAS RN: 301176-13-6
M. Wt: 352.45
InChI Key: XOZQCJJQEPUYOA-UHFFFAOYSA-N
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Description

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

Thiazole and acetamide derivatives have been synthesized and evaluated for their biological activities, including antioxidant, antimicrobial, and anticancer properties. For instance, novel compounds with thiazole moieties have been reported to exhibit significant antioxidant activity, underscoring the potential of these compounds in combating oxidative stress and related diseases (Chkirate et al., 2019). Similarly, some thiazole-acetamide derivatives have demonstrated promising anticancer activity, offering a foundation for further development of cancer therapeutics (Karaburun et al., 2018).

Chemical Properties and Applications

The chemical synthesis and structural analysis of thiazole and acetamide derivatives have also been a focus of research, revealing insights into their potential applications in materials science and as intermediates in pharmaceutical synthesis. The design and synthesis of these compounds involve various chemical strategies and offer insights into their chemical reactivity and interaction with biological molecules (Gür et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Some studies have focused on the antimicrobial and anti-inflammatory activities of thiazole and acetamide derivatives, highlighting their potential as leads for the development of new antimicrobial and anti-inflammatory agents. These activities are critical in addressing the global challenge of antibiotic resistance and inflammatory diseases (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-6-8-16(9-7-14)11-18-12-21-20(25-18)22-19(23)13-24-17-5-3-4-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZQCJJQEPUYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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